1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) is a heterocyclic compound that features a diazepine ring fused to a benzimidazole moiety. This structure is notable for its potential pharmacological properties, including anxiolytic and analgesic effects . The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization with 2-(δ-chlorobutylamino)benzimidazole . This reaction is facilitated by heating in the presence of a base, leading to the formation of the diazepine ring.
Another synthetic route involves the alkylation of 2,3,4,5-tetrahydro-[1,3]diazepino[1,2-a]benzimidazole or its dimethyl-substituted analogs with various alkylating agents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific receptors in the central nervous system. It has been shown to interact with the benzodiazepine site of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . Additionally, it may interact with the 5-HT_2A receptor, contributing to its analgesic properties.
Comparison with Similar Compounds
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can be compared with other diazepine and benzimidazole derivatives:
Diazepam: A well-known anxiolytic that also acts on the GABA_A receptor but has a different structure.
Benzimidazole: A simpler structure that serves as a precursor for various pharmacologically active compounds.
Midazolam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetics.
The uniqueness of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143262-60-6 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.246 |
IUPAC Name |
3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
InChI Key |
MYPNNPDHLDZJRX-UHFFFAOYSA-N |
SMILES |
C1CCN2C3=CC=CC=C3NC2=NC1 |
Synonyms |
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.